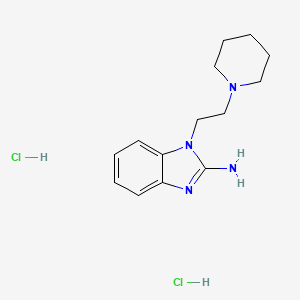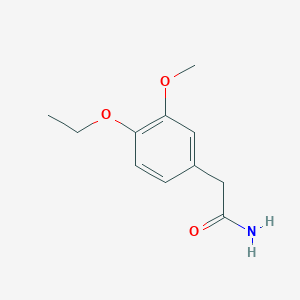
4-Ethoxy-3-methoxybenzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-methoxybenzeneacetamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzeneacetamide, featuring ethoxy and methoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methoxybenzeneacetamide typically involves the acylation of 4-ethoxy-3-methoxybenzene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-methoxybenzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or quinones.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-methoxybenzeneacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-methoxybenzeneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or scavenge free radicals, providing antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-3-methoxybenzaldehyde: A related compound with an aldehyde group instead of an amide group.
4-Ethoxy-3-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group.
4-Ethoxy-3-methoxybenzyl alcohol: Contains a hydroxyl group instead of an amide group.
Uniqueness
4-Ethoxy-3-methoxybenzeneacetamide is unique due to its specific combination of ethoxy and methoxy substituents on the benzene ring, along with the acetamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1029720-17-9 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(4-ethoxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H2,12,13) |
Clave InChI |
AVLUVALVDMZRQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)

![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)

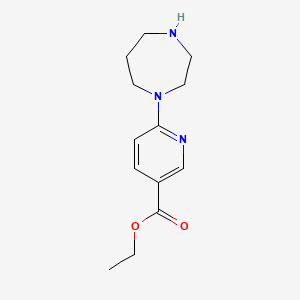
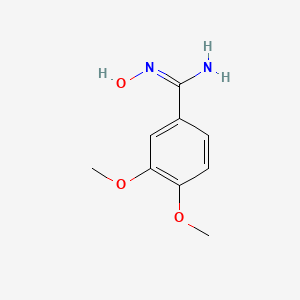


![3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)

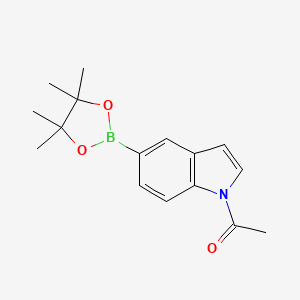
![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)

